N-Methyl-2,4,5-trichlorobenzenesulfonamide
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Overview
Description
N-Methyl-2,4,5-trichlorobenzenesulfonamide is a chemical compound with the molecular formula C7H6Cl3NO2S and a molecular weight of 274.55 g/mol . It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a sulfonamide group and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,5-Trichlorobenzenesulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4,5-trichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with substituted functional groups on the benzene ring.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Products include the corresponding amine and sulfonic acid.
Scientific Research Applications
N-Methyl-2,4,5-trichlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzenesulfonamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-Methyl-2,4,6-trichlorobenzenesulfonamide: Similar structure but with a different chlorine atom arrangement, leading to variations in reactivity and applications.
N-Methyl-3,4,5-trichlorobenzenesulfonamide: Another isomer with distinct chemical behavior.
Uniqueness
N-Methyl-2,4,5-trichlorobenzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of both a sulfonamide and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63991-43-5 |
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Molecular Formula |
C7H6Cl3NO2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2,4,5-trichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-11-14(12,13)7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3 |
InChI Key |
IIWQFZAPAQEVFI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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